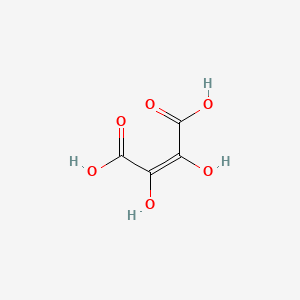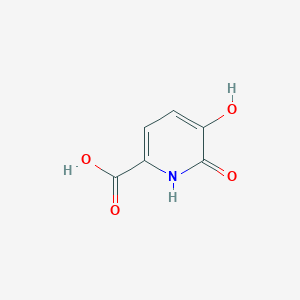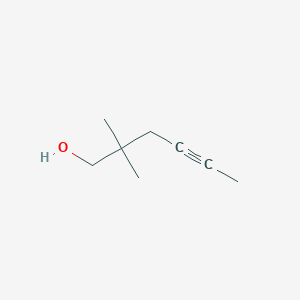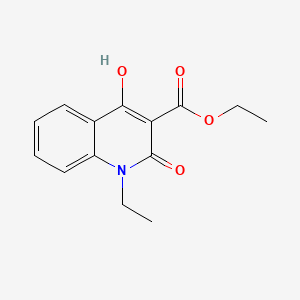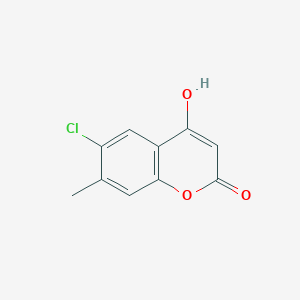
1H-1,2,3-triazole-4-carbohydrazide
描述
1H-1,2,3-triazole-4-carbohydrazide is a useful research compound. Its molecular formula is C3H5N5O and its molecular weight is 127.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Triazole compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that triazole compounds can form extensive hydrogen bonding interactions, leading to a complex 3d network . This contributes greatly to the high density, insensitivity, and thermal stability of the salts .
Result of Action
It’s known that the cationic form of similar compounds can decrease the sensitivity and elevate the nitrogen content of the target salts effectively . Some of these salts exhibit reasonable physical properties, such as good thermal stability and reasonable impact sensitivities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-1,2,3-triazole-4-carbohydrazide. For instance, the extensive hydrogen bonding interactions between the cations and anions contribute greatly to the high density, insensitivity, and thermal stability of the salts .
属性
IUPAC Name |
2H-triazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-6-3(9)2-1-5-8-7-2/h1H,4H2,(H,6,9)(H,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLQYIZMHUZWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679147 | |
| Record name | 2H-1,2,3-Triazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24650-17-7 | |
| Record name | 2H-1,2,3-Triazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the core structure of 1H-1,2,3-triazole-4-carbohydrazides?
A1: These compounds are characterized by a 1H-1,2,3-triazole ring substituted at the 4-position with a carbohydrazide moiety (-C(=O)NHNH2). The triazole and carbohydrazide moieties provide sites for diverse chemical modifications, leading to a wide range of derivatives.
Q2: How are these compounds typically synthesized?
A2: A common synthetic approach involves the reaction of 1H-1,2,3-triazole-4-carbohydrazide with various aldehydes or ketones under acidic conditions, leading to the formation of hydrazone derivatives. For example, the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione yields 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. []
Q3: What spectroscopic techniques are used to confirm the structure of these compounds?
A3: Researchers commonly employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of synthesized this compound derivatives. Single-crystal X-ray diffraction is also frequently utilized to obtain detailed structural information, including bond lengths, angles, and crystal packing. [, , ]
Q4: What are the reported biological activities of this compound derivatives?
A4: Research suggests that these compounds exhibit a range of biological activities, including antibacterial, [, , ] antifungal, antitubercular, [] and antiplatelet properties. [] Some derivatives have also demonstrated potential as corrosion inhibitors [] and antioxidant agents. []
Q5: How do structural modifications affect the biological activity of these compounds?
A5: Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the 1H-1,2,3-triazole and carbohydrazide moieties significantly influence the biological activity. For example, the presence of specific heterocyclic rings, such as quinoxaline, imidazole, pyridine, and quinoline, has been associated with enhanced antibacterial activity. []
Q6: Have any this compound derivatives shown promising anti-cancer activity?
A6: While not explicitly mentioned in the provided research, computational studies suggest that some derivatives may exhibit anti-cancer potential. One study investigated the binding affinity of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide (MAC) towards anaplastic lymphoma kinase (ALK), a protein implicated in cancer development. The results indicated favorable binding interactions, suggesting potential as an ALK inhibitor. []
Q7: How is computational chemistry used in the study of this compound derivatives?
A7: Computational methods are valuable tools for studying these compounds. Researchers employ techniques like Density Functional Theory (DFT) to calculate molecular properties and Molecular Docking to predict binding affinities to target proteins. These methods aid in understanding structure-activity relationships, designing new derivatives, and identifying potential therapeutic applications. [, , ]
Q8: Can you provide an example of computational study on these compounds?
A8: One study investigated the corrosion inhibiting potential of MAC using DFT, Monte Carlo (MC), and Molecular Dynamics (MD) simulations. The results revealed spontaneous interactions between MAC and the iron surface, primarily via van der Waals and electrostatic interactions, suggesting its potential as a corrosion inhibitor. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


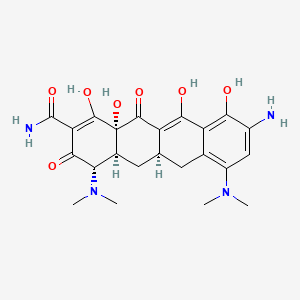
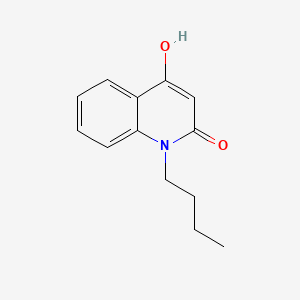
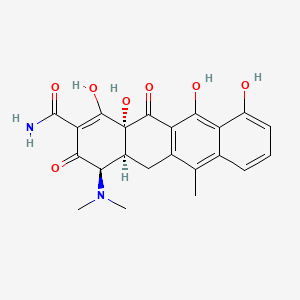
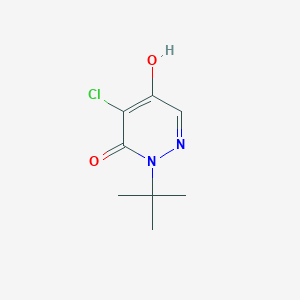
![2-Benzyl-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B1505798.png)
